2-(Dimethylamino)propane-1,3-dithiol

Overview

Description

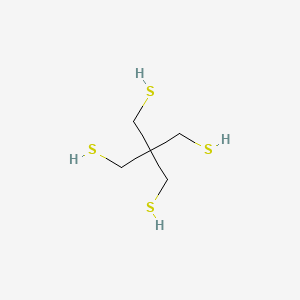

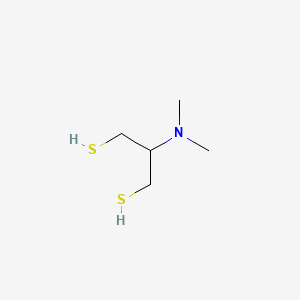

“2-(Dimethylamino)propane-1,3-dithiol” is a chemical compound with the molecular formula C5H13NS2. It is related to the compound “3-(Dimethylamino)-1,2-propanediol” which has the molecular formula C5H13NO2 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it is known that 1,3-dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A two-step strategy has been used to synthesize a variety of functional cyclic carbonate monomers starting from commercially available 2-amino-1,3-propane diols .Scientific Research Applications

Synthesis and Crystal Structure Studies :

- Guan-ping et al. (2011) discussed the synthesis of 2-(Dimethylamino)-1,3-dithiocyanatopropane as a key intermediate in synthesizing a natural insecticide, Cartap. The crystal structures of this compound and its isomer were determined, providing insights into their molecular geometries and bonding interactions (Yu Guan-ping, M. Yi, Liu Zhuo, Wang Gang, Li Zhengming, 2011).

Insecticide Mechanism :

- Lee et al. (2004) explored how the insecticide Cartap, derived from 2-(dimethylamino)propane-1,3-dithiol, acts on insect nicotinic acetylcholine receptors. This study provides an understanding of the molecular mechanism of action of such insecticides (Seog-Jong Lee, P. Caboni, M. Tomizawa, J. Casida, 2004).

Chiral Resolution Agents :

- Rosini et al. (2007) found that the enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol were effective in resolving industrial-scale trans-chrysanthemic acid. This application in chiral resolution highlights the versatility of this compound derivatives (G. Rosini, C. Ayoub, V. Borzatta, E. Marotta, A. Mazzanti, P. Righi, 2007).

Conformational Behavior in Solution :

- Selçuki and Aviyente (1997) conducted ab initio molecular orbital calculations to study the conformational equilibrium of 2-dimethylamino-1,3-dithiane in solution. This research provides insights into the molecular behavior of similar compounds in different environments (Cenk Selçuki, V. Aviyente, 1997).

Electrochemistry of Diiron Compounds :

- Borg et al. (2007) investigated the electrochemical reduction of diiron compounds related to hydrogenase, involving propane-1,3-dithiolate. This study aids in understanding the electron transfer processes in these types of compounds (S. Borg, Jesse W. Tye, M. Hall, S. Best, 2007).

Safety and Hazards

The safety data sheet for “2-(Dimethylamino)propane-1,3-diol” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for “2-(Dimethylamino)propane-1,3-dithiol” were not found, it is known that 2-amino-1,3-propane diols have been used as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . This suggests potential future directions in the development of new materials for biomedical and environmentally friendly products.

Relevant Papers The paper “2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers” discusses the synthesis of a variety of functional cyclic carbonate monomers starting from commercially available 2-amino-1,3-propane diols . Another paper titled “RhII-Catalyzed De-symmetrization of Ethane-1,2-dithiol and Propane-1,3-dithiol” discusses the preference for the propane-1,3-dithiol over ethane-1,2-dithiol compounds .

properties

IUPAC Name |

2-(dimethylamino)propane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDMBVIRTHRSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276244 | |

| Record name | 2-(dimethylamino)propane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3706-91-0 | |

| Record name | 2-(dimethylamino)propane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)

![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)